molecular formula C11H23NO3Si B6324055 3-Cyanobutyltriethoxysilane CAS No. 1049679-56-2

3-Cyanobutyltriethoxysilane

Cat. No.: B6324055
CAS No.: 1049679-56-2
M. Wt: 245.39 g/mol
InChI Key: ULJQQFHZTZXSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanobutyltriethoxysilane: is an organosilicon compound with the molecular formula C11H23NO3Si. It is a versatile chemical used in various fields, including medical research, environmental research, and industrial applications. The compound is characterized by its ability to react with moisture, leading to the formation of silanol groups, which can further condense to form siloxane bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanobutyltriethoxysilane can be synthesized by reacting 3-cyanobutyraldehyde with triethoxysilane in the presence of an acid catalyst . The specific reaction conditions, such as temperature and reaction time, can be adjusted based on the desired yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanobutyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions .

Common Reagents and Conditions:

    Hydrolysis: In the presence of water or moisture, this compound hydrolyzes to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include siloxane polymers and various substituted derivatives of this compound .

Scientific Research Applications

Chemistry: In chemistry, 3-cyanobutyltriethoxysilane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the preparation of molecularly imprinted polymers (MIPs) for specific recognition of target molecules .

Biology and Medicine: In biological and medical research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems and tissue engineering.

Industry: In industrial applications, this compound is used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers. It is also employed in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 3-cyanobutyltriethoxysilane involves its ability to form silanol groups upon hydrolysis. These silanol groups can further condense to form siloxane bonds, leading to the formation of stable polymeric structures. The compound can also interact with various molecular targets, such as proteins and nucleic acids, through its functional groups, thereby modifying their properties and activities .

Comparison with Similar Compounds

    3-Aminopropyltriethoxysilane: Used for supplying amino groups for further modifications on various materials.

    3-Glycidoxypropyltrimethoxysilane: Employed in the preparation of epoxy-functionalized surfaces.

    3-Mercaptopropyltrimethoxysilane: Utilized for introducing thiol groups onto surfaces.

Uniqueness: This makes it a valuable compound for applications requiring specific surface modifications and functionalization .

Properties

IUPAC Name

2-methyl-4-triethoxysilylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3Si/c1-5-13-16(14-6-2,15-7-3)9-8-11(4)10-12/h11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJQQFHZTZXSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC(C)C#N)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277473
Record name 2-Methyl-4-(triethoxysilyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049679-56-2
Record name 2-Methyl-4-(triethoxysilyl)butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049679-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(triethoxysilyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanenitrile, 2-methyl-4-(triethoxysilyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.